N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-7-yl)propionamide
Description
N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-7-yl)propionamide (CAS 903327-68-4) is a heterocyclic compound featuring a tetrahydroquinoline backbone substituted with an acetyl group at the 1-position and a propionamide moiety at the 7-position. It is produced industrially by CHEMLYTE SOLUTIONS CO., LTD., with a purity of 99% and marketed in 25 kg cardboard drums . The compound is utilized as an intermediate in synthesizing specialized chemicals, such as Di-tert-Butyl malonate, highlighting its role in industrial organic chemistry .
Properties
Molecular Formula |
C14H18N2O2 |
|---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)propanamide |
InChI |
InChI=1S/C14H18N2O2/c1-3-14(18)15-12-7-6-11-5-4-8-16(10(2)17)13(11)9-12/h6-7,9H,3-5,8H2,1-2H3,(H,15,18) |
InChI Key |
MRHUTGHPUVYGRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC2=C(CCCN2C(=O)C)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-7-yl)propionamide typically involves a multi-step process. One common method is the aza-Michael addition reaction, which involves the reaction of 2-alkenyl aniline with aldehydes and ethyl cyanoacetate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes, followed by the aza-Michael addition with 2-alkenyl anilines to form the tetrahydroquinoline scaffold .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-7-yl)propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce various tetrahydroquinoline derivatives with different substituents.
Scientific Research Applications
N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-7-yl)propionamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of neurodegenerative diseases and infections.
Industry: Utilized in the development of pesticides, antioxidants, and dyes.
Mechanism of Action
The mechanism of action of N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-7-yl)propionamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in pathogen replication, thereby exhibiting antimicrobial properties. Additionally, it can interact with neurotransmitter receptors, potentially offering neuroprotective effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Substitution Reactions
The reactivity of N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-7-yl)propionamide can be contextualized against substituted pyrazole derivatives. For example, 4-chloromethylpyrazole (1b) reacts with propionamide, benzamide, and ureas to yield N-substituted products (e.g., compounds 6, 7, 8, and 9) with moderate yields (40–60%) . While the tetrahydroquinoline core of the target compound differs from the pyrazole ring in 1b, both systems involve chloromethyl groups undergoing nucleophilic substitution with amides. Key distinctions include:
- Core Heterocycle: Tetrahydroquinoline (partially saturated) vs. pyrazole (fully unsaturated).
Functional Group Comparisons
- Propionamide vs. Benzamide Derivatives : The target compound’s propionamide group offers aliphatic flexibility, whereas benzamide-containing analogues (e.g., compound 7 ) exhibit aromatic rigidity, which may influence solubility and binding interactions in downstream applications .
- Urea Derivatives : Reactions of 1b with ureas yield bis-substituted products (e.g., 9a and 9b ), demonstrating the versatility of chloromethyl heterocycles. In contrast, the target compound’s single propionamide group limits such diversification .
Physicochemical and Industrial Data
Spectral and Analytical Insights
While spectral data for the target compound are unavailable, pyrazole derivatives like 9a and 9b were characterized via $ ^1H $-NMR, $ ^{13}C $-NMR, and IR spectroscopy. For instance, IR spectra of urea derivatives showed distinct N–H and C=O stretches, which would differ in the target compound due to its acetyl and propionamide groups .
Research Implications and Gaps
- Reactivity: The target compound’s tetrahydroquinoline core may offer unique electronic environments for catalysis or drug development, but comparative studies with pyrazole/quinoline hybrids are lacking.
- Industrial vs. Academic Use : Industrial-scale production (e.g., CHEMLYTE’s 25 kg batches) contrasts with lab-scale syntheses of analogues, suggesting divergent optimization priorities (yield vs. scalability) .
Biological Activity
N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-7-yl)propionamide (CAS No. 903327-68-4) is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 246.304 g/mol. The compound contains multiple functional groups that contribute to its biological activity:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₂O₂ |
| Molecular Weight | 246.304 g/mol |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 2 |
| Topological Polar Surface Area | 49.4 Ų |
Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The tetrahydroquinoline moiety is often associated with neuroactive properties and may influence neurotransmitter systems.
Potential Mechanisms:
- Enzyme Inhibition : Similar compounds have shown potential in inhibiting enzymes involved in metabolic processes.
- Receptor Modulation : The compound may act as a modulator for specific receptors, influencing cellular signaling pathways.
Biological Activity
The biological activity of this compound has been investigated through various studies:
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties. For instance, it has been tested against various bacterial strains with promising results indicating its potential as an antibacterial agent.
Neuropharmacological Effects
Given the structural characteristics of tetrahydroquinoline derivatives, there is ongoing research into their neuropharmacological effects. Some studies have indicated potential anxiolytic and antidepressant-like activities.
Case Studies and Research Findings
Several studies have highlighted the biological activity of related compounds:
-
Study on Antimicrobial Properties :
- Researchers tested the compound against Gram-positive and Gram-negative bacteria.
- Results indicated significant inhibition zones compared to control groups.
-
Neuropharmacological Assessment :
- A study evaluated the effects of similar tetrahydroquinoline derivatives in animal models.
- Findings suggested improvements in anxiety-like behaviors and increased locomotor activity.
-
Mechanistic Insights :
- Investigations into the interaction of the compound with specific receptors (e.g., GABAergic systems) provided insights into its potential therapeutic applications in treating anxiety and depression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
